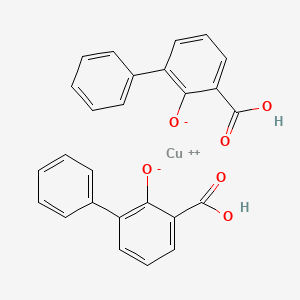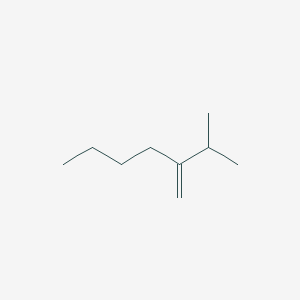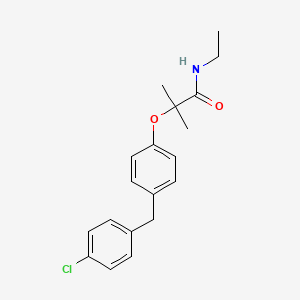
Propanamide, 2-(4-((4-chlorophenyl)methyl)phenoxy)-N-ethyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sgd 34-78 typically involves the reaction of specific organic precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation may be employed.
Industrial Production Methods: Industrial production of Sgd 34-78 would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would include steps such as raw material preparation, reaction optimization, product isolation, and purification.
Analyse Chemischer Reaktionen
Types of Reactions: Sgd 34-78 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sgd 34-78 is used as a reagent in organic synthesis and as a standard in analytical chemistry for method development and validation.
Biology: In biological research, Sgd 34-78 may be used to study enzyme interactions, cellular pathways, and metabolic processes.
Industry: In industrial settings, Sgd 34-78 can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Sgd 34-78 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Eigenschaften
CAS-Nummer |
71548-80-6 |
|---|---|
Molekularformel |
C19H22ClNO2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-21-18(22)19(2,3)23-17-11-7-15(8-12-17)13-14-5-9-16(20)10-6-14/h5-12H,4,13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
ANYIRRMSXXPYED-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(C)(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)

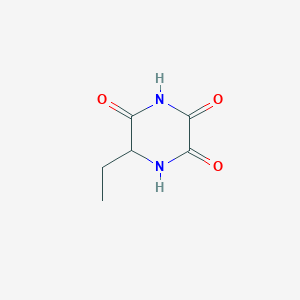
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
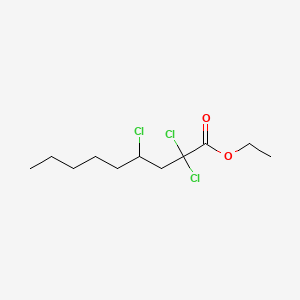

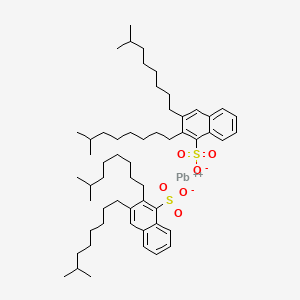
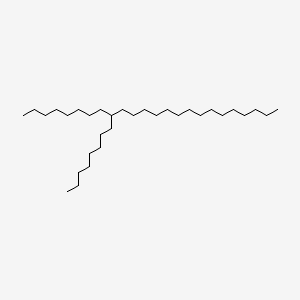

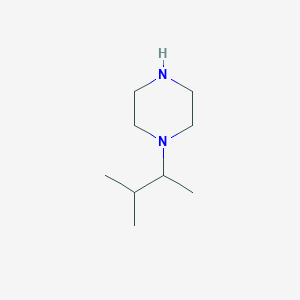
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
